molecular formula C22H26BrN3OS B2836438 (Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 1180033-65-1

(Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B2836438
CAS No.: 1180033-65-1
M. Wt: 460.43
InChI Key: IULUSEZEQPSVER-YJACDMIVSA-N
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Description

(Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a synthetic organic compound designed for advanced pharmacological research. It belongs to a class of N-(thiazol-2-yl)benzamide analogs that have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels, which is activated by zinc ions (Zn2+) and protons (H+) . This compound is proposed to act as a negative allosteric modulator (NAM) , potentially inhibiting ZAC signaling through a state-dependent mechanism that targets the transmembrane and/or intracellular domains of the receptor . Its primary research value lies in its utility as a selective pharmacological tool to explore the physiological roles of ZAC, whose functions in the central nervous system and peripheral tissues are still not fully elucidated . Studies on related analogs suggest this class of compounds exhibits negligible activity at other classical Cys-loop receptors, including 5-HT3, nicotinic acetylcholine, GABAA, and glycine receptors, highlighting its potential selectivity for ZAC . This makes it a critical reagent for investigating zinc-mediated neurotransmission, receptor pharmacology, and for probing new therapeutic targets. The product is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS.BrH/c1-16-7-9-19(10-8-16)21-15-27-22(25(21)24-11-13-26-14-12-24)23-20-6-4-5-17(2)18(20)3;/h4-10,15H,11-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULUSEZEQPSVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC(=C3C)C)N2N4CCOCC4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial applications. This article synthesizes available research findings regarding its biological activity, including case studies and data tables.

  • Molecular Formula : C22_{22}H26_{26}BrN3_3OS
  • Molecular Weight : 460.4 g/mol
  • CAS Number : 1180033-65-1

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its antifungal properties, as well as its interaction with various biological targets. The following sections detail specific findings from recent studies.

Antifungal Activity

A study published in PubMed Central reported on a series of thiazole derivatives, including (Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide. The compound showed significant antifungal activity against Candida albicans and Candida parapsilosis.

Minimum Inhibitory Concentration (MIC)

The MIC values for the compound were comparable to established antifungal agents such as ketoconazole. For instance, one derivative exhibited an MIC of 1.23 μg/mL against C. parapsilosis, demonstrating promising efficacy .

Cytotoxicity Analysis

The cytotoxicity of the compound was evaluated using NIH/3T3 cell lines. The results indicated that the compound had an IC50_{50} value of 148.26 μM, suggesting moderate toxicity levels when compared to other compounds tested in the same study.

CompoundIC50_{50} (μM)
2d148.26
2e187.66
Doxorubicin>1000

This data indicates that while the compound is effective against fungal cells, it has a relatively low impact on normal mammalian cells at effective concentrations .

The mechanism by which (Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide exerts its antifungal effects involves the inhibition of the enzyme 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to cell death .

Comparative Studies

Research has shown that thiazole derivatives generally exhibit a wide range of biological activities due to their structural diversity. A comparative study highlighted that various thiazole compounds demonstrated antibacterial activity against strains such as E. coli and Staphylococcus aureus, with some compounds showing inhibition zones significantly larger than those of reference drugs like ciprofloxacin .

Comparison with Similar Compounds

Key Observations :

  • Morpholino vs.

Solubility and Stability

  • The morpholino group in the target compound likely enhances solubility in polar solvents compared to the diphenyl-substituted analog in , which may exhibit lower solubility due to increased aromaticity.

Pharmacological Activity

  • Cardioprotective Effects: The compound in demonstrated superior cardioprotective activity to Levocarnitine and Mildronate, reducing smooth muscle contractile responses to hypoxia by 40–50% . While the target compound’s activity is unconfirmed, its morpholino group may target kinase pathways implicated in cardiovascular regulation.
  • Enzyme Inhibition : Thiazole derivatives with arylidene-hydrazinyl motifs (as in ) often inhibit enzymes like cyclooxygenase-2 (COX-2) or kinases. The dimethylaniline group in the target compound could modulate electron distribution, altering binding affinity compared to methoxy-substituted analogs .

Molecular Modeling and Fragmentation Patterns

highlights that molecular modeling (e.g., Chem3D Pro 12.0.2) predicts atomic charges and fragmentation pathways in thiazoles . For the target compound:

  • The morpholino nitrogen’s partial positive charge may enhance hydrogen bonding with biological targets.
  • Mass spectrometry fragmentation would adhere to the nitrogen rule, with molecular ions (M⁺) and key fragments identifiable via isotopic patterns .

Q & A

Q. What are the optimal synthetic routes for (Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves coupling a substituted thiazol-2-amine with a morpholino-aniline derivative. Key steps include:
  • Coupling agents : Use of carbodiimide-based reagents (e.g., EDC·HCl) to activate carboxylic acids or amines, as demonstrated in analogous thiazole syntheses .
  • Solvent selection : Dichloromethane or ethanol for intermediate crystallization, with ethanol yielding higher-purity crystals due to controlled polarity .
  • Crystallization : Ethanol is preferred for final hydrobromide salt formation, as it minimizes byproduct contamination .
  • Yield optimization : Reaction temperatures between 40–60°C and inert atmospheres (N₂/Ar) reduce oxidation of sensitive groups like the morpholino moiety .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer: A multi-technique approach is critical:
  • ¹H/¹³C NMR : Confirm Z-configuration via coupling constants (e.g., thiazole ring protons at δ 6.5–7.5 ppm) and morpholino group signals (δ 3.5–4.0 ppm) .
  • FT-IR : Identify C=N stretches (~1600 cm⁻¹) and N-H bends (~3300 cm⁻¹) to validate imine and hydrobromide formation .
  • Mass spectrometry (HRMS) : Detect molecular ion peaks matching the hydrobromide adduct (e.g., [M+H]⁺ with m/z ~470–480) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer: Prioritize assays aligned with thiazole derivatives’ known activities:
  • Antimicrobial : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits to quantify prostaglandin suppression .

Advanced Research Questions

Q. How does the Z-configuration of the thiazole-imine bond influence this compound’s reactivity and bioactivity?

  • Methodological Answer:
  • Reactivity : The Z-configuration stabilizes intramolecular hydrogen bonding between the imine N-H and morpholino oxygen, reducing electrophilicity compared to E-isomers. This can be probed via DFT calculations and X-ray crystallography .
  • Bioactivity : Use comparative assays with E-isomers to assess differences in target binding (e.g., enzyme inhibition). For example, Z-isomers often show higher specificity for kinase targets due to steric constraints .

Q. What strategies resolve contradictions in biological activity data across similar thiazole derivatives?

  • Methodological Answer:
  • Standardize assays : Control variables like solvent (DMSO concentration ≤1%) and cell passage number to minimize variability .
  • SAR studies : Systematically modify substituents (e.g., p-tolyl vs. 4-chlorophenyl) to isolate activity trends .
  • Target profiling : Use proteomics (e.g., thermal shift assays) to identify off-target interactions that may explain divergent results .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer:
  • ADMET prediction : Tools like SwissADME predict logP (target ≤3.5) and blood-brain barrier permeability .
  • Docking studies : Model interactions with targets (e.g., EGFR kinase) to prioritize derivatives with stronger binding (lower ΔG values) .
  • Metabolic stability : Simulate CYP450 metabolism using Schrödinger’s MetaSite to identify labile sites for modification .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodological Answer:
  • pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C over 24 hours .
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>150°C suggests suitability for oral dosing) .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

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